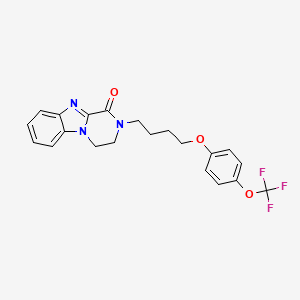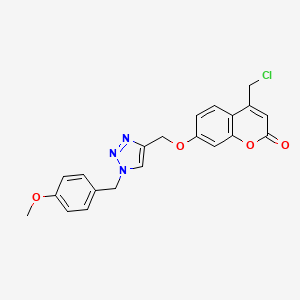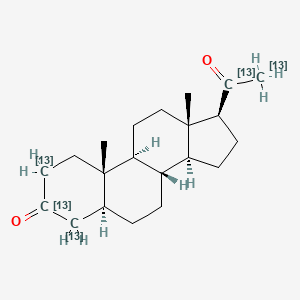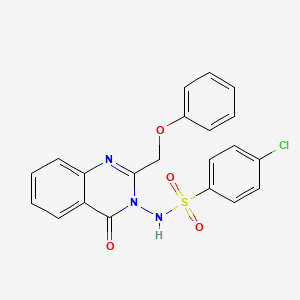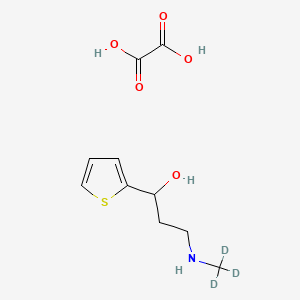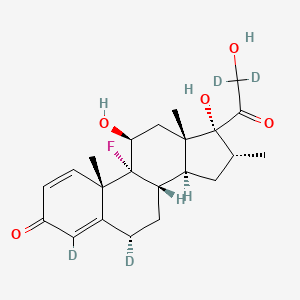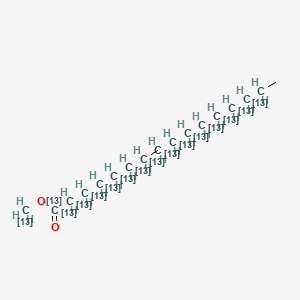
Methyl palmitate-13C16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl palmitate-13C16, also known as Methylhexadecanoate-13C16, is a compound where the carbon atoms are labeled with the stable isotope carbon-13. This labeling makes it particularly useful in various scientific studies, including metabolic flux analysis and tracing biochemical pathways. The molecular formula of this compound is 13CH3(13CH2)1413CO2CH3, and it has a molecular weight of 286.33 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl palmitate-13C16 can be synthesized through the esterification of palmitic acid-13C16 with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The process involves the continuous feeding of palmitic acid-13C16 and methanol into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated and maintained at a specific temperature to achieve optimal conversion rates. The product is subsequently purified through distillation or other separation techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl palmitate-13C16 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce palmitic acid-13C16.
Reduction: It can be reduced to produce hexadecanol-13C16.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Palmitic acid-13C16.
Reduction: Hexadecanol-13C16.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl palmitate-13C16 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic flux analysis to study biochemical pathways.
Biology: Employed in studies involving lipid metabolism and fatty acid synthesis.
Medicine: Investigated for its anti-inflammatory and antifibrotic effects, as well as its role in inhibiting phagocytic activity and immune response.
Industry: Utilized in the production of labeled compounds for research and development purposes
Mécanisme D'action
Methyl palmitate-13C16 exerts its effects through various mechanisms:
Inhibition of Phagocytic Activity: It inhibits the activity of phagocytes, which are cells involved in the immune response.
Anti-inflammatory Effects: It reduces inflammation by modulating the activity of inflammatory mediators.
Antifibrotic Effects: It prevents the formation of fibrous tissue, which is associated with various chronic diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Palmitic acid-13C16
- Methyl stearate-13C18
- Potassium palmitate-1-13C
- Glyceryl tri (palmitate-1,2-13C2)
Uniqueness
Methyl palmitate-13C16 is unique due to its specific labeling with carbon-13, which makes it particularly useful for tracing and studying metabolic pathways. Its anti-inflammatory and antifibrotic properties also distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C17H34O2 |
|---|---|
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
(113C)methyl (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15-13C15)hexadecanoate |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 |
Clé InChI |
FLIACVVOZYBSBS-NMYYJSTJSA-N |
SMILES isomérique |
C[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O[13CH3] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



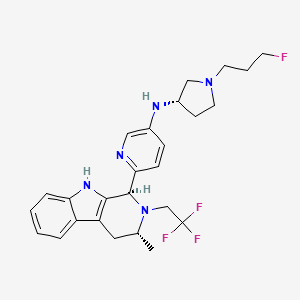

![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)


